molecular formula C22H24N4O4S B2990703 N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide CAS No. 1286706-46-4

N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Cat. No. B2990703
M. Wt: 440.52
InChI Key: YACAIOZFCNTNKL-UHFFFAOYSA-N
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Description

N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, also known as MPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has shown that derivatives of the mentioned compound, incorporating the sulfamoyl moiety, exhibit promising antimicrobial and antifungal properties. A study highlighted the synthesis of novel heterocyclic compounds with sulfamoyl groups, demonstrating significant in vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Darwish et al., 2014).

Coordination Complexes and Antioxidant Activity

Coordination complexes derived from pyrazole-acetamide derivatives have been synthesized and shown to display significant antioxidant activity. This indicates their potential application in combating oxidative stress-related diseases. The formation of these complexes and their antioxidant efficacy provide a foundation for further exploration in medicinal chemistry (Chkirate et al., 2019).

Cytotoxic Activities Against Cancer Cell Lines

Certain sulfonamide derivatives, related to the core structure of the discussed compound, have demonstrated potent cytotoxic activities against various cancer cell lines. This highlights their potential as lead compounds in the development of cancer therapeutics (Ghorab et al., 2015).

COX-2 and 5-LOX Inhibition for Anti-inflammatory Applications

Derivatives containing the pyrazole moiety, similar to the compound , have been designed based on celecoxib, focusing on their inhibitory activities against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This research provides insight into the structural requirements for dual inhibition, offering potential pathways for the development of anti-inflammatory drugs (Charlier et al., 2004).

Novel Derivatives for Toxicity Assessment and Biological Activities

Further studies have explored the synthesis of 1,3,4-oxadiazole and pyrazole novel derivatives, assessing their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive evaluation underscores the multifaceted biological activities of these compounds, opening avenues for their use in therapeutic applications (Faheem, 2018).

Modulation of Antibiotic Activity Against Multidrug Resistant Strains

The compound 4-(Phenylsulfonyl) morpholine, closely related to the discussed compound, has been evaluated for its antimicrobial modulating activity against multidrug-resistant strains. This study highlights the potential of sulfonamide derivatives in enhancing the efficacy of existing antibiotics, offering a strategy to combat antibiotic resistance (Oliveira et al., 2015).

properties

IUPAC Name

N-(4-methylsulfonylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-31(28,29)19-9-7-18(8-10-19)23-21(27)16-26-15-20(17-5-3-2-4-6-17)22(24-26)25-11-13-30-14-12-25/h2-10,15H,11-14,16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACAIOZFCNTNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

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